4-(4-chlorophenoxy)-N-[(E)-(5-iodofuran-2-yl)methylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE is a synthetic organic compound characterized by the presence of chlorophenoxy and iodofuran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE typically involves the following steps:
Formation of 4-(4-chlorophenoxy)benzaldehyde: This intermediate can be synthesized by reacting 4-chlorophenol with 4-chlorobenzaldehyde under basic conditions.
Synthesis of 5-iodofuran-2-carbaldehyde: This can be achieved through the iodolactonisation of ethyl 2,3-allenoates with iodine in aqueous MeCN.
Condensation Reaction: The final step involves the condensation of 4-(4-chlorophenoxy)benzaldehyde with 5-iodofuran-2-carbaldehyde in the presence of a suitable base to form the desired methanimine compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(E)-N-[4-(4-CHLOROPHENOXY)PHENYL]-1-(5-IODOFURAN-2-YL)METHANIMINE is unique due to the presence of both chlorophenoxy and iodofuran groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C17H11ClINO2 |
---|---|
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
N-[4-(4-chlorophenoxy)phenyl]-1-(5-iodofuran-2-yl)methanimine |
InChI |
InChI=1S/C17H11ClINO2/c18-12-1-5-14(6-2-12)21-15-7-3-13(4-8-15)20-11-16-9-10-17(19)22-16/h1-11H |
InChI-Schlüssel |
BDRRSSNSZARVBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=CC2=CC=C(O2)I)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.